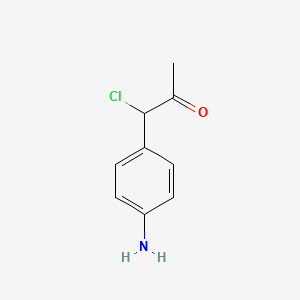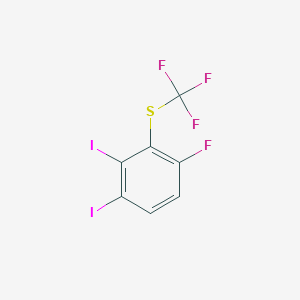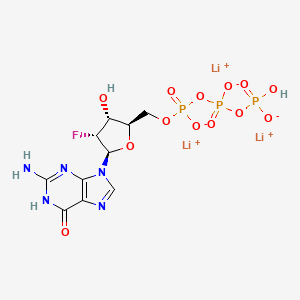
Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate, lithium salt, 100mM solution is a modified nucleotide analog. It is a clear, colorless solution with a molecular formula of C10H12FLi3N5O13P3 and a molecular weight of 542.97 . This compound is primarily used in biochemical and molecular biology research, particularly in studies involving DNA synthesis and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor. The fluorination at the 2’ position is typically achieved using a fluorinating agent under controlled conditions. The triphosphate group is then introduced using a phosphorylation reagent. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be phosphorylated or dephosphorylated under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Used for introducing the fluorine atom.
Phosphorylation Reagents: Used for attaching the triphosphate group.
Enzymes: DNA polymerases can incorporate this nucleotide analog into DNA strands during synthesis.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and DNA strands containing the modified nucleotide .
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is widely used in scientific research, including:
Chemistry: As a standard for analytical methods.
Biology: In studies of DNA synthesis and repair.
Medicine: In anti-cancer research due to its potential to interfere with DNA replication in cancer cells.
Industry: In the production of diagnostic kits and reagents for molecular biology
Wirkmechanismus
The compound exerts its effects by being incorporated into DNA strands during synthesis. The presence of the fluorine atom at the 2’ position can alter the DNA structure and function, potentially inhibiting DNA replication and repair processes. This makes it useful in anti-cancer research, where it can interfere with the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine-5’-triphosphate: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-deoxyadenosine-5’-triphosphate: Similar structure but with adenine instead of guanine.
2’-Fluoro-2’-deoxycytidine-5’-triphosphate: Similar structure but with cytosine instead of guanine
Uniqueness
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to the presence of the fluorine atom at the 2’ position, which can significantly alter its chemical and biological properties. This modification enhances its stability and makes it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C10H12FLi3N5O13P3 |
|---|---|
Molekulargewicht |
543.1 g/mol |
IUPAC-Name |
trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3.3Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t3-,4-,6-,9-;;;/m1.../s1 |
InChI-Schlüssel |
LJROCXPLGCSGGF-MPTIMWNFSA-K |
Isomerische SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N=C(NC2=O)N |
Kanonische SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


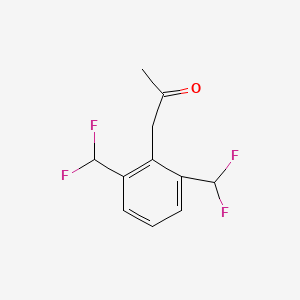

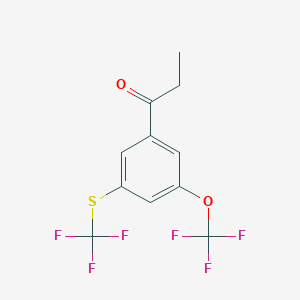
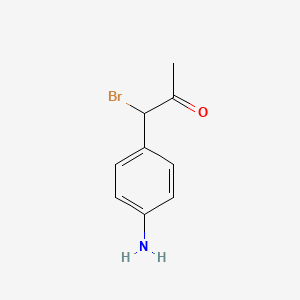
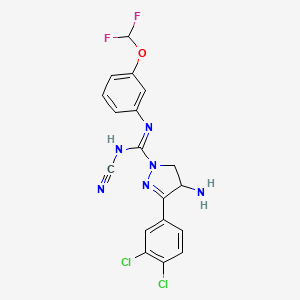
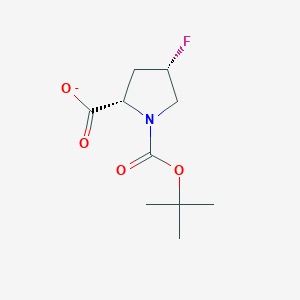
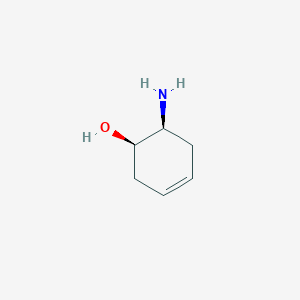
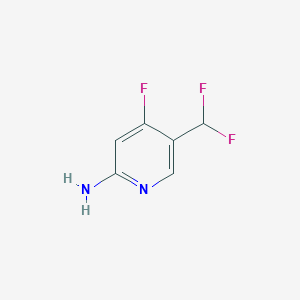
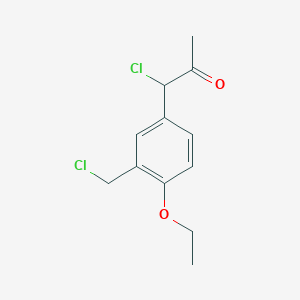
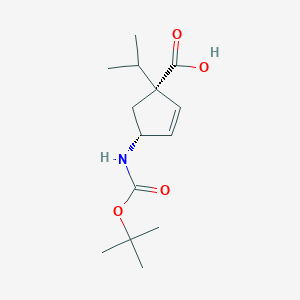
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
